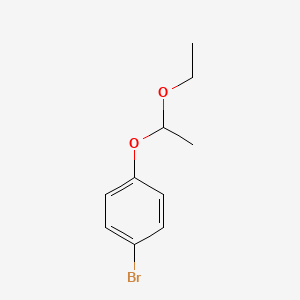
rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine, or ROTOA, is an important molecule with a wide range of applications in scientific research. ROTOA is a chiral molecule, meaning that it has two enantiomers, or mirror images of the same molecule, with different properties. It is a derivative of oxolan-3-amine and is composed of two nitrogen atoms and three carbon atoms. ROTOA has been found to interact with proteins and enzymes, and is used in a variety of scientific experiments and studies.
Applications De Recherche Scientifique
ROTOA has a wide range of applications in scientific research. It has been used in the study of protein-protein interactions, as well as in the study of enzyme-substrate interactions. It has also been used as a tool to study the structure and function of proteins and enzymes. ROTOA has been used to study the binding of drugs to receptors, as well as to study the structure and function of receptors. It has also been used to study the structure and function of enzymes in metabolic pathways.
Mécanisme D'action
ROTOA interacts with proteins and enzymes through hydrogen bonding and van der Waals forces. It binds to the active site of proteins and enzymes, and is thought to interact with the amino acid side chains of the proteins and enzymes. This interaction modulates the activity of the proteins and enzymes, and can lead to the activation or inhibition of their functions.
Biochemical and Physiological Effects
ROTOA has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of proteins and enzymes involved in metabolic pathways, as well as to modulate the activity of receptors. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, ROTOA has been found to have an anti-inflammatory effect, and has been used in the treatment of certain diseases, such as asthma and rheumatoid arthritis.
Advantages and Limitations for Laboratory Experiments
ROTOA has several advantages for laboratory experiments. It is a relatively inexpensive molecule, and is easily synthesized in high yields and good stereoselectivity. It is also a chiral molecule, which makes it useful for studying the structure and function of proteins and enzymes. However, ROTOA is also limited by its relatively low solubility in water, and its relatively low stability in the presence of light and heat.
Orientations Futures
ROTOA has the potential to be used in a variety of research areas. It can be used to study the structure and function of proteins and enzymes, as well as to study the binding of drugs to receptors. It can also be used to study the structure and function of receptors, and to study the structure and function of enzymes in metabolic pathways. In addition, ROTOA has the potential to be used in drug discovery, as it has been found to have an inhibitory effect on certain enzymes. Finally, ROTOA has the potential to be used in the treatment of certain diseases, such as asthma and rheumatoid arthritis.
Méthodes De Synthèse
ROTOA can be synthesized in a variety of ways. The most common method involves the reaction of an aldehyde with an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields an oxazolidinone intermediate, which is then converted to ROTOA by reaction with a chiral amine. This method has been used to synthesize ROTOA in high yields and good stereoselectivity. Other methods of synthesis include the reaction of an aldehyde with an amine in the presence of a chiral catalyst, or the reaction of an aldehyde with an amine in the presence of a chiral ligand.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-O-Isopropylidene-D-glyceraldehyde", "1H-1,2,4-triazole-5-carboxylic acid", "Thionyl chloride", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of 2,3-O-Isopropylidene-D-glyceraldehyde to 2,3-O-Isopropylidene-D-glyceraldehyde acetal", "Step 2: Reaction of 2,3-O-Isopropylidene-D-glyceraldehyde acetal with 1H-1,2,4-triazole-5-carboxylic acid in the presence of thionyl chloride to form racemic 2-(1H-1,2,4-triazol-5-yl)oxolane", "Step 3: Reduction of racemic 2-(1H-1,2,4-triazol-5-yl)oxolane with sodium borohydride in the presence of ammonia to form racemic (2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-ol", "Step 4: Conversion of racemic (2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-ol to rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine through a series of reactions involving hydrochloric acid, sodium hydroxide, methanol, ethyl acetate, and diethyl ether" ] } | |
Numéro CAS |
2163418-28-6 |
Formule moléculaire |
C6H10N4O |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
(2S,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine |
InChI |
InChI=1S/C6H10N4O/c7-4-1-2-11-5(4)6-8-3-9-10-6/h3-5H,1-2,7H2,(H,8,9,10)/t4-,5+/m1/s1 |
Clé InChI |
SSAIVGFISMYFKQ-UHNVWZDZSA-N |
SMILES isomérique |
C1CO[C@@H]([C@@H]1N)C2=NC=NN2 |
SMILES canonique |
C1COC(C1N)C2=NC=NN2 |
Pureté |
90 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



